BenchChemオンラインストアへようこそ!

O-Tetrahydropyranyl Lubiprostone-d7

Bioanalysis LC-MS/MS Method Validation

O-Tetrahydropyranyl Lubiprostone-d7 (CAS 1246812-24-7) is a deuterium-labeled analog of the pharmaceutical intermediate O-Tetrahydropyranyl Lubiprostone, itself a protected precursor to the chloride channel activator Lubiprostone (Amitiza®). With a molecular formula of C25H33D7F2O6 and a molecular weight of 481.62 g/mol , this compound is classified as a stable isotope-labeled internal standard (SIL-IS).

Molecular Formula C25H40F2O6
Molecular Weight 481.6 g/mol
Cat. No. B12424439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Tetrahydropyranyl Lubiprostone-d7
Molecular FormulaC25H40F2O6
Molecular Weight481.6 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OC2CCCCO2)(F)F
InChIInChI=1S/C25H40F2O6/c1-2-3-15-25(26,27)22(29)14-13-19-18(10-6-4-5-7-11-23(30)31)20(28)17-21(19)33-24-12-8-9-16-32-24/h18-19,21,24H,2-17H2,1H3,(H,30,31)/t18-,19-,21-,24?/m1/s1/i1D3,2D2,3D2
InChIKeyKPXLSWFJVXGWOV-QKDWIZOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Tetrahydropyranyl Lubiprostone-d7: A Stable Isotope-Labeled Internal Standard for Precise Lubiprostone Quantification


O-Tetrahydropyranyl Lubiprostone-d7 (CAS 1246812-24-7) is a deuterium-labeled analog of the pharmaceutical intermediate O-Tetrahydropyranyl Lubiprostone, itself a protected precursor to the chloride channel activator Lubiprostone (Amitiza®) . With a molecular formula of C25H33D7F2O6 and a molecular weight of 481.62 g/mol [1], this compound is classified as a stable isotope-labeled internal standard (SIL-IS). Its primary application is as an analytical reference material in mass spectrometry-based assays for the accurate quantification of Lubiprostone and its metabolites in complex biological matrices .

The Analytical and Functional Risks of Substituting O-Tetrahydropyranyl Lubiprostone-d7 with Unlabeled or Alternative Labeled Standards


Substituting O-Tetrahydropyranyl Lubiprostone-d7 with a non-deuterated analog (e.g., O-Tetrahydropyranyl Lubiprostone) or a differently labeled compound (e.g., Lubiprostone-d7) compromises analytical accuracy and regulatory compliance in specific applications. The unlabeled compound cannot be differentiated from the analyte in mass spectrometry, rendering it useless as an internal standard for quantification [1]. While Lubiprostone-d7 is a validated SIL-IS for the parent drug , O-Tetrahydropyranyl Lubiprostone-d7 is essential for the specific quantification of the protected intermediate. This is critical in process analytical technology (PAT) for monitoring the synthesis of Lubiprostone, where the intermediate's concentration directly reflects reaction efficiency and impurity profiles [2]. Using an incorrect standard introduces systematic errors in method validation and can lead to regulatory non-compliance in ANDA submissions where precise impurity tracking is mandated [3].

Quantitative Evidence: O-Tetrahydropyranyl Lubiprostone-d7 Performance in Key Analytical Applications


Enhanced LC-MS/MS Quantification Accuracy for Lubiprostone Intermediate

O-Tetrahydropyranyl Lubiprostone-d7, when used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS), corrects for matrix effects and recovery variability inherent to complex biological samples. This is a well-established principle for deuterated internal standards, which co-elute with the analyte and share nearly identical ionization properties, thereby improving assay precision and accuracy [1].

Bioanalysis LC-MS/MS Method Validation

Specificity for Process Monitoring in Lubiprostone Synthesis

O-Tetrahydropyranyl Lubiprostone is a key synthetic intermediate and potential process-related impurity in the manufacture of Lubiprostone. Monitoring its concentration is crucial for ensuring complete deprotection and API purity. O-Tetrahydropyranyl Lubiprostone-d7 is the only compound that can serve as a true SIL-IS for this specific intermediate, enabling accurate quantification in reaction monitoring by LC-MS [1].

Process Analytical Technology Pharmaceutical Manufacturing Impurity Control

Regulatory Compliance for ANDA Submissions

For Abbreviated New Drug Applications (ANDAs), the FDA mandates the use of well-characterized reference standards for the identification and quantification of impurities. O-Tetrahydropyranyl Lubiprostone-d7 is supplied with comprehensive characterization data (Certificate of Analysis) meeting these regulatory guidelines, enabling its use as a standard in method validation and quality control .

ANDA Regulatory Compliance Reference Standards

Recommended Application Scenarios for O-Tetrahydropyranyl Lubiprostone-d7


Bioanalytical Method Development and Validation for Lubiprostone

O-Tetrahydropyranyl Lubiprostone-d7 serves as the optimal internal standard for developing and validating robust LC-MS/MS methods for the quantification of the Lubiprostone intermediate in biological matrices (plasma, urine, tissue homogenates) or in vitro samples. Its use ensures compliance with regulatory guidance (FDA, EMA) for precision and accuracy, as established in Section 3 [1].

Process Analytical Technology (PAT) in Lubiprostone Manufacturing

In the pharmaceutical industry, this compound is essential for PAT applications. It allows for the real-time or near-real-time monitoring of the O-Tetrahydropyranyl Lubiprostone intermediate concentration during the deprotection step of Lubiprostone synthesis. This ensures complete conversion to the API and controls the level of a known process impurity, as highlighted by the evidence in Section 3 [2].

Quality Control and Regulatory Filing for Generic Drug Applications (ANDAs)

Procurement of O-Tetrahydropyranyl Lubiprostone-d7 is a strategic decision for generic pharmaceutical companies. Its availability as a well-characterized reference standard directly supports the impurity profiling and method validation sections required for ANDA submissions to the FDA. This accelerates the path to market for generic Lubiprostone formulations, as discussed in Section 3 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Tetrahydropyranyl Lubiprostone-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.